

Application Notes: Pancreastatin (33-49), Porcine in Glucose Uptake Studies

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Compound of Interest		
Compound Name:	Pancreastatin (33-49), porcine	
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Introduction

Pancreastatin (PST) is a 49-amino acid peptide derived from the processing of Chromogranin A (ChgA), a protein found in the secretory granules of neuroendocrine and endocrine cells.[1][2] [3] The porcine variant of Pancreastatin, and specifically its C-terminal fragment comprising amino acids 33-49, has been identified as a biologically active peptide with significant metabolic effects.[2] This fragment is a key tool for studying glucose homeostasis due to its potent inhibitory effects on insulin-stimulated glucose uptake in various tissues, including skeletal muscle, adipocytes, and the liver.[1][3][4] Its dysglycemic activity and role in counterregulating insulin signaling make it a valuable agent for investigating the mechanisms of insulin resistance, a hallmark of type 2 diabetes.[3][4][5]

Mechanism of Action

Pancreastatin (33-49) exerts its inhibitory effect on glucose uptake by interfering with the canonical insulin signaling pathway. The peptide acts through a G-protein coupled receptor (GPCR), activating the Gq/11 protein-phospholipase C (PLC) pathway.[4] This leads to the activation of classical protein kinase C (PKC) isoforms.[4][6] Activated PKC then blunts insulin signaling through serine/threonine phosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1).[4][6] This phosphorylation event inhibits the necessary tyrosine phosphorylation of IR and IRS-1, preventing the recruitment and activation of phosphatidylinositol 3-kinase (PI3K).[4][6] The disruption of the PI3K/Akt signaling cascade



ultimately impairs the translocation of the glucose transporter 4 (GLUT4) to the cell membrane, resulting in decreased glucose uptake.[4][7]



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Caption: Pancreastatin's interference with the insulin signaling pathway.

Summary of Quantitative Data

The following table summarizes the observed effects of Pancreastatin on glucose uptake across different experimental models.



Model System/Organi sm	Tissue/Cell Type	Pancreastatin Fragment & Concentration	Key Finding on Glucose Uptake	Reference
Human (in vivo)	Forearm Skeletal Muscle	CHGA(273–301) (~200 nM)	~48-50% decrease in basal glucose uptake.[8][9]	[8][9]
Rat	Adipocytes	PST (10 nM)	~50% inhibition of insulin- stimulated glucose transport.[1]	[1]
Rat	Adipocytes	PST	IC50 of 0.6 nM for inhibition of glucose transport.[1]	[1]
Rat	Adipocytes	PST (10 nM)	56% inhibition of insulin-stimulated GLUT4 translocation to the plasma membrane.[7]	[7]
Mouse	Primary Hepatocytes	PST	Inhibits insulinstimulated glucose uptake.	[1]
Rat	Perfused Pancreas	PST (33-49) (10 ⁻⁸ M)	Inhibited insulin release when stimulated by 16.7 mM glucose.[10]	[10]
Rat (in vivo)	Liver	PST (33-49)	Increased blood glucose levels and decreased	[11]



liver glycogen content.[11]

Experimental Protocols Protocol 1: In Vitro Glucose Uptake Assay Using 2Deoxy-D-[3H]-glucose

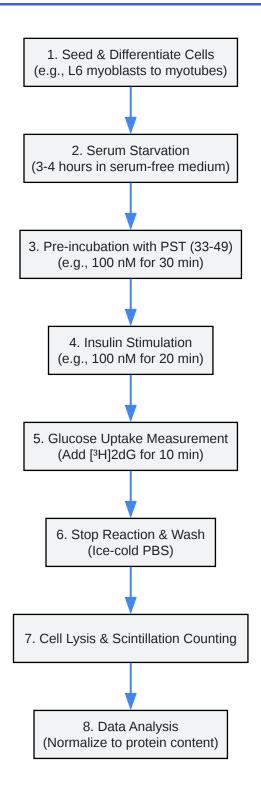
This protocol details a common method for measuring glucose uptake in cultured cells (e.g., L6 myotubes or 3T3-L1 adipocytes) to assess the inhibitory effect of Pancreastatin (33-49).

Materials:

- Differentiated cells (e.g., L6 myotubes) in 12-well plates
- Serum-free DMEM
- Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
- Porcine Pancreastatin (33-49) stock solution
- Insulin solution (100 μM stock)
- 2-Deoxy-D-[³H]-glucose ([³H]2dG)
- Unlabeled 2-Deoxy-D-glucose (cold 2dG)
- Cytochalasin B (inhibitor for non-specific uptake control)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Cell lysis buffer (e.g., 0.1% SDS, 0.1N NaOH)
- · Scintillation cocktail and vials
- Scintillation counter

Experimental Workflow:





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Caption: Workflow for an in vitro glucose uptake assay with Pancreastatin.

Procedure:

Methodological & Application





- Cell Culture: Culture and differentiate cells to the desired state (e.g., confluent myotubes) in 12-well plates.
- Serum Starvation: Wash cells twice with warm PBS, then incubate in serum-free DMEM for
 3-4 hours to lower basal glucose uptake and increase insulin sensitivity.[12]
- Pre-treatment: After starvation, wash cells with KRH buffer. Add fresh KRH buffer containing either vehicle (control) or the desired concentration of porcine Pancreastatin (33-49) (e.g., 0.1 nM to 100 nM). Incubate for 30 minutes at 37°C.
- Insulin Stimulation: Add insulin to a final concentration of 100 nM to the appropriate wells (both vehicle and PST-treated). Do not add insulin to basal uptake control wells. Incubate for 20 minutes at 37°C. For non-specific uptake control, add Cytochalasin B (10 μM) 15 minutes prior to adding the glucose tracer.
- Glucose Uptake: Initiate the glucose uptake by adding [³H]2dG (e.g., to a final concentration of 0.5 μCi/mL) along with cold 2dG (to a final concentration of 10 μM). Incubate for exactly 10 minutes at 37°C.[12]
- Stopping the Reaction: Terminate the uptake by aspirating the glucose solution and immediately washing the cells three times with ice-cold PBS. This step is critical to remove extracellular tracer.[12]
- Cell Lysis: Lyse the cells by adding 500 μL of lysis buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.
- Quantification: Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the protein concentration of a parallel sample for normalization.
 Subtract the non-specific uptake (counts from Cytochalasin B-treated cells) from all other values. Express the data as counts per minute (CPM) per milligram of protein. Calculate the percentage inhibition caused by Pancreastatin (33-49) relative to the insulin-stimulated control.

Experimental Controls:



- Basal: No insulin or PST treatment.
- Vehicle Control: Treated with the solvent used for PST.
- · Positive Control: Stimulated with insulin only.
- Non-specific Uptake: Pre-treated with Cytochalasin B to block transporter-mediated uptake.

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